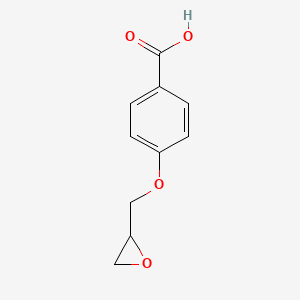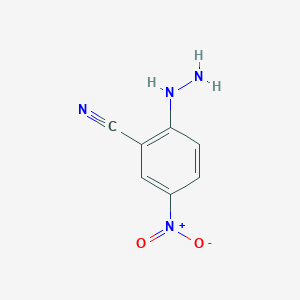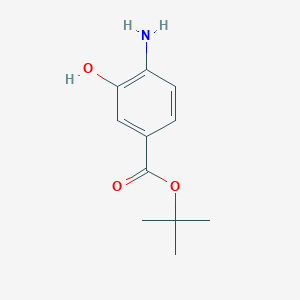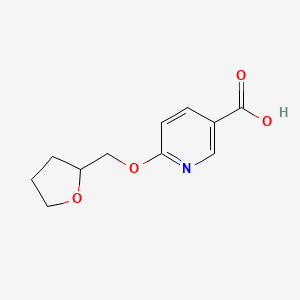
6-乙氧基-1H-吲哚-2-甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-ethoxy-1H-indole-2-carboxylate is a chemical compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . It belongs to the class of indole derivatives and is commonly used in proteomics research . The compound’s structure consists of an indole ring with an ethoxy group at position 6 and a carboxylate ester at position 2.
Synthesis Analysis
The synthesis of ethyl 6-ethoxy-1H-indole-2-carboxylate involves the reaction of an appropriate indole precursor (such as 1H-indole-2-carboxylic acid) with ethyl alcohol (ethanol) in the presence of a suitable acid catalyst. The esterification process leads to the formation of the desired compound .
Molecular Structure Analysis
科学研究应用
合成和化学转化
6-乙氧基-1H-吲哚-2-甲酸乙酯是各种化学转化中的重要合成中间体。例如,Pete、Szöllösy 和 Szokol (2006 年) 展示了其在合成 4-、6- 和 7-甲酰基-1H-吲哚-2-甲酸乙酯中的应用,展示了其在创造新化合物方面的多功能性。同样,Tani 等人(1996 年)开发了一种从吡咯-2-甲酸乙酯开始的吲哚合成策略,表明该化合物在复杂的吲哚合成程序中的作用 (Pete、Szöllösy 和 Szokol,2006 年) (Tani 等人,1996 年)。
光物理行为
6-乙氧基-1H-吲哚-2-甲酸乙酯衍生物的光物理性质也很显着。Bozkurt 和 Doğan (2018 年) 探索了一种新的 4-氮杂吲哚衍生物的光物理性质,突出了其在生物传感和光电器件等各种应用中的潜力 (Bozkurt 和 Doğan,2018 年)。
新化合物和应用
从 6-乙氧基-1H-吲哚-2-甲酸乙酯合成独特化合物可能导致潜在的药理学应用。例如,Pete、Parlagh 和 Tőke (2003 年) 合成的 5-取代吲哚衍生物表明该化合物与产生药理活性吲哚有关,表明其在药物发现和药学中的重要性 (Pete、Parlagh 和 Tőke,2003 年)。
溶剂变色性和传感应用
Ebru Bozkurt 和 Ş. D. Doğan 对一种新型 4-氮杂吲哚衍生物在不同溶剂中的行为的研究突出了该化合物的逆溶剂变色性,表明其在为传感技术创造敏感材料中的应用 (Bozkurt 和 Doğan,2018 年)。
作用机制
Target of Action
Ethyl 6-ethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives in general have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.
Biochemical Pathways
Indole derivatives have been found to affect a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
Ethyl 6-ethoxy-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including ethyl 6-ethoxy-1H-indole-2-carboxylate, have been reported to inhibit kinase activity, which is crucial in cell signaling pathways . Additionally, this compound can form hydrogen bonds with biomolecules, affecting their structural conformation and function .
Cellular Effects
Ethyl 6-ethoxy-1H-indole-2-carboxylate impacts various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . Furthermore, ethyl 6-ethoxy-1H-indole-2-carboxylate can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites .
Molecular Mechanism
The molecular mechanism of ethyl 6-ethoxy-1H-indole-2-carboxylate involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For instance, it has been reported to inhibit kinase activity by binding to the active site of the enzyme . Additionally, ethyl 6-ethoxy-1H-indole-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 6-ethoxy-1H-indole-2-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, the long-term exposure to ethyl 6-ethoxy-1H-indole-2-carboxylate can result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ethyl 6-ethoxy-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, ethyl 6-ethoxy-1H-indole-2-carboxylate can cause toxic or adverse effects, including cellular damage and apoptosis . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.
Metabolic Pathways
Ethyl 6-ethoxy-1H-indole-2-carboxylate is involved in various metabolic pathways. It interacts with metabolic enzymes, influencing the flux of metabolites and the levels of specific metabolites . For example, this compound can inhibit the activity of enzymes involved in the biosynthesis of nucleotides, leading to a decrease in nucleotide levels . Additionally, ethyl 6-ethoxy-1H-indole-2-carboxylate can affect the metabolism of amino acids and lipids .
Transport and Distribution
The transport and distribution of ethyl 6-ethoxy-1H-indole-2-carboxylate within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, ethyl 6-ethoxy-1H-indole-2-carboxylate can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
Ethyl 6-ethoxy-1H-indole-2-carboxylate exhibits specific subcellular localization, which affects its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . The subcellular localization of ethyl 6-ethoxy-1H-indole-2-carboxylate is crucial for its interaction with biomolecules and its overall biological activity .
属性
IUPAC Name |
ethyl 6-ethoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-16-10-6-5-9-7-12(13(15)17-4-2)14-11(9)8-10/h5-8,14H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZPDSFTRJPQAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(N2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1319358.png)


![Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B1319363.png)






![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)


